Fenitrooxone

説明

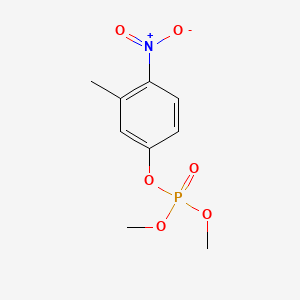

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dimethyl (3-methyl-4-nitrophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO6P/c1-7-6-8(4-5-9(7)10(11)12)16-17(13,14-2)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNAIAPNXYJWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177084 | |

| Record name | Fenitrooxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2255-17-6 | |

| Record name | Fenitrooxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2255-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenitrooxone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002255176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenitrooxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEP Oxon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biotransformation and Metabolic Pathways of Fenitrooxone

Conversion from Fenitrothion (B1672510): The Role of the Oxon Group

Fenitrooxone is formed in biological systems through the oxidative desulfuration of Fenitrothion, where the thiophosphate P=S bond is converted to a phosphate (B84403) P=O bond researchgate.netresearchgate.netmagtechjournal.com. This metabolic transformation is a critical step in the activation of Fenitrothion into its more potent anticholinesterase form, this compound. The presence of the phosphoryl oxygen (P=O) in this compound, as opposed to the thiophosphoryl sulfur (P=S) in Fenitrothion, significantly enhances its ability to inhibit acetylcholinesterase researchgate.net. This difference in a single atom highlights a fundamental SAR principle within this class of compounds: the P=O group is a key structural feature responsible for the potent anticholinesterase activity of oxons. Studies have shown that the oxon form of fenitrothion more strongly inhibits acetylcholinesterase than the parent compound researchgate.net. This structural change also impacts other activities; for instance, oxon derivatives of fenitrothion have been reported to have no detectable androgen receptor antagonist activity, unlike fenitrothion researchgate.net.

SAR of Organophosphate Oxons as Acetylcholinesterase Inhibitors

The inhibition of acetylcholinesterase by organophosphate oxons, including this compound, occurs through phosphorylation of a serine residue in the enzyme's active site. SAR studies on organophosphate oxons as a class have explored the relationship between their chemical structure and their ability to bind to and inhibit AChE. Quantitative Structure-Activity Relationship (QSAR) models developed for pentavalent organophosphate oxons binding to human acetylcholinesterase have indicated that electronic properties of the molecule, such as the HOMO-LUMO energy gap, contribute significantly to the binding affinity researchgate.net. This suggests that the electronic distribution and reactivity of the phosphate group and the attached substituents play a crucial role in the inhibitory potency.

Influence of Aryl and Alkyl Substituents

The this compound molecule consists of a O,O-dimethyl phosphate group attached to a 3-methyl-4-nitrophenyl group. Variations in these substituents in related organophosphate oxons have been shown to influence their interaction with enzymes. While detailed SAR studies specifically modifying the this compound structure and testing against AChE were not extensively found, studies on structurally similar compounds provide insight into the likely impact of such changes.

For example, investigations into the interaction of various organophosphates, including "dimethyl 4-nitrophenyl phosphate" (methyl paraoxon), which is closely related to this compound but lacks the methyl group at the 3-position of the phenyl ring, with enzymes like trypsin and alpha-chymotrypsin demonstrate that subtle changes in the aryl and alkyl groups can alter enzyme binding and reaction rates wright.edu. Although these studies were conducted on different enzymes, they illustrate the principle that the nature and position of substituents on both the phosphate moiety and the leaving group (the nitrophenyl ring in the case of this compound) are important determinants of the compound's interaction with biological targets. The presence and position of electron-withdrawing groups, such as the nitro group at the 4-position of the phenyl ring in this compound, are generally known to enhance the electrophilicity of the phosphorus atom, making it a more effective phosphorylating agent for the enzyme.

Mechanisms of Action: Cholinesterase Inhibition and Beyond

Acetylcholinesterase Inhibition Kinetics and Potency

Fenitrooxone is a potent inhibitor of acetylcholinesterase (AChE) in both rats and humans nih.govacs.org. Studies have shown that this compound inhibits the activity of both erythrocyte AChE and recombinant human AChE nih.govacs.org. The concentration resulting in 50% inhibition (IC₅₀) for this compound is significantly lower than that for fenitrothion (B1672510), indicating its higher potency nih.govacs.org. For instance, comparable IC₅₀ values for this compound were reported as 0.95 µM for rats and 0.84 µM for humans in blood assays nih.govacs.org. In contrast, fenitrothion was found to be a weak AChE inhibitor with an IC₅₀ of approximately 500 µM for rats and an IC₅₀ greater than 500 µM for humans nih.govacs.org. The higher potency of this compound suggests that it is the primary contributor to AChE inhibition following fenitrothion exposure acs.org.

| Compound | Species | Matrix | IC₅₀ (µM) |

| This compound | Rat | Blood | 0.95 |

| This compound | Human | Blood | 0.84 |

| Fenitrothion | Rat | Blood | ~500 |

| Fenitrothion | Human | Blood | >500 |

The kinetics of AChE inhibition by organophosphates like this compound typically involve phosphorylation of the active site serine residue of the enzyme nih.gov. This phosphorylation forms a stable covalent adduct, effectively inactivating the enzyme and preventing the hydrolysis of acetylcholine (B1216132) nih.gov.

Interactions with Other Esterases

Beyond AChE and BChE, this compound may interact with other esterases. Paraoxonase 1 (PON1), an esterase found in the liver and blood, plays a crucial role in the detoxification of oxon analogs of organophosphates, including this compound, through hydrolysis nih.govacs.org. PON1 catalyzes the hydrolysis of this compound to 3-methyl-4-nitrophenol (B363926) (MNP) and dimethylphosphate (DMP) nih.govacs.org. The efficiency of PON1-catalyzed hydrolysis can vary depending on the specific organophosphate oxon acs.org. Other esterases, such as carboxylesterases, can also interact with organophosphates and may play a role in their metabolism or detoxification molaid.com.

Molecular Interactions with Biological Targets

The primary molecular interaction of this compound is with the active site of cholinesterase enzymes. This compound, as an organophosphate, phosphorylates the serine hydroxyl group within the enzyme's catalytic triad, leading to irreversible or quasi-irreversible inhibition nih.govnih.gov. The binding involves the formation of a covalent bond between the phosphorus atom of this compound and the serine residue nih.gov. This interaction prevents the enzyme from hydrolyzing acetylcholine nih.gov.

While the inhibition of cholinesterases is the most well-established mechanism, organophosphates have been reported to potentially interact with other biological targets, including other serine hydrolases, neurotransmitter receptors, and components of cell signaling pathways nih.gov. However, the toxicological relevance of these interactions for this compound specifically, beyond cholinesterase inhibition, requires further detailed investigation.

Mechanisms Underlying Clinical Signs and Symptoms

The clinical signs and symptoms associated with this compound exposure are primarily a consequence of acetylcholinesterase inhibition and the resulting accumulation of acetylcholine at cholinergic synapses acs.orgnih.gov. Excess acetylcholine leads to overstimulation of both muscarinic and nicotinic cholinergic receptors in the central and peripheral nervous systems nih.gov. This overstimulation manifests as a cholinergic crisis, characterized by a range of symptoms including increased salivation, lacrimation, urination, defecation, gastrointestinal distress, bronchoconstriction, bradycardia, muscle fasciculations, weakness, and in severe cases, paralysis, respiratory failure, and death nih.govnih.gov. The severity and specific presentation of symptoms depend on the extent of AChE inhibition and the specific receptors affected nih.gov.

Toxicological Profiles and Biological Effects

Neurotoxicity Research

Fenitrooxone's primary mechanism of toxicity revolves around its interaction with the nervous system, specifically through the inhibition of cholinesterase activity.

This compound is recognized as a more potent inhibitor of acetylcholinesterase (AChE) compared to its parent compound, fenitrothion (B1672510). fishersci.caalfa-chemistry.com The acute neurotoxicity associated with organophosphate pesticides, including this compound, is attributed to the inhibition of neuronal AChE. fishersci.ca Studies in rats have indicated a reduction in brain cholinesterase activity following exposure. fishersci.ca Brain AChE activity is considered a direct and critical measure of the common mechanism of toxicity shared by organophosphate compounds. guidetopharmacology.org Short-term studies in rats and dogs have shown that while plasma cholinesterase depression can be a sensitive indicator, brain cholinesterase inhibition is also a key effect. mims.com

The inhibition of AChE by compounds like this compound leads to a subsequent accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at synaptic clefts. fishersci.caalfa-chemistry.com This accumulation potentiates the action of endogenously released acetylcholine at cholinergic synapses. nih.gov The continuous stimulation of cholinergic receptors throughout the central and peripheral nervous systems, a consequence of excess acetylcholine, results in observable cholinergic signs. guidetopharmacology.org Overstimulation of nicotinic acetylcholine receptors within the central nervous system due to elevated ACh levels can manifest in various symptoms, including anxiety, headache, convulsions, ataxia, depression of respiration and circulation, tremor, and general weakness. nih.gov

Research specifically investigating the potential for delayed neurotoxicity following exposure to fenitrothion has yielded negative results in studies conducted on hens. mims.com Based on available information, fenitrothion, and by extension its metabolite this compound, are not considered to cause delayed neurotoxicity. fishersci.co.ukrsc.org

Organophosphate pesticides, such as this compound, exert their neurotoxic effects by binding to and phosphorylating the acetylcholinesterase enzyme present in both the central nervous system (brain) and the peripheral nervous system. guidetopharmacology.org Inhibition of AChE within the central nervous system is considered a significant indicator of an adverse effect. Evaluations of the cholinergic effects, encompassing physiological and behavioral alterations, alongside measurements of cholinesterase inhibition in both the central and peripheral nervous systems, provide direct evidence for characterizing potential human health hazards associated with these compounds. The central and peripheral nervous systems are considered the primary targets for the action of organophosphate compounds.

Delayed Neurotoxicity Assessments

Genotoxicity and Mutagenicity Studies

Studies evaluating the potential of fenitrothion, the parent compound of this compound, to induce genetic damage or mutations have been conducted using various in vitro assays.

Chromosomal Aberration Analysis

Studies investigating the genotoxic effects of fenitrothion, the parent compound of this compound, have included assessments of chromosomal aberrations. In one study, chromosomal aberrations were analyzed in the bone marrow of F2 and F3 generation male rats exposed to fenitrothion in their diet. The results were reported as negative in these tests, both in relation to the dose and the generation examined inchem.org. While this study focused on fenitrothion, it provides context regarding the genotoxic potential considered in the assessment of related compounds. Research on other organophosphate pesticides, such as fenvalerate, has shown the ability to induce chromosomal aberrations in mammalian cells in vivo, demonstrating that this is a relevant endpoint for this class of chemicals nih.gov.

DNA Damage Induction

Research into the genotoxic effects of compounds structurally related to this compound, such as other organophosphate pesticides and nitroaromatic compounds, indicates the potential for DNA damage induction researchgate.netoup.com. For instance, studies on fenitrothion have explored its genotoxicity, although specific detailed findings on this compound's direct induction of DNA damage are less extensively documented in the provided search results nih.gov. Some studies mention 3-methyl-4-nitrophenol (B363926) (3M4NP), a degradation product of fenitrothion, as possessing greater mutagenic potential and stronger toxicity than fenitrothion, partly because the oxon form (which includes this compound) more strongly inhibits acetylcholinesterase researchgate.netresearchgate.net. Oxidative stress, which can lead to DNA damage, is a known mechanism of toxicity for some organophosphate compounds researchgate.netnih.gov.

Developmental and Reproductive Toxicology Research

Embryonic Development Impacts

Studies on the developmental toxicity of pesticides often utilize model organisms like zebrafish embryos to assess potential impacts nih.govmdpi.comdovepress.com. While direct studies specifically on this compound's effects on embryonic development were not prominently detailed in the search results, research on related organophosphate pesticides has shown adverse effects on embryonic development, including reduced survival rates, hatching rates, and the induction of developmental malformations nih.govresearchgate.net. These effects can include morphological abnormalities such as edema and abnormal vertebral curvature researchgate.net.

Reproduction Studies and Parental Effects

Reproductive toxicity studies on fenitrothion in rats have indicated no adverse effects at doses below those toxic to the parents inchem.org. However, broader research on organophosphate pesticide exposure has linked certain reproductive effects in both males and females, including disturbances in menstrual cycles, longer pregnancies, spontaneous abortions, stillbirths, and developmental effects in offspring nih.gov. Prenatal exposure to organophosphates has also been associated with impaired fetal growth and development nih.gov. While these findings relate to the parent compound and the broader class of organophosphates, they highlight potential areas of concern for metabolites like this compound.

Immunotoxicity Mechanisms

Indirect Immunotoxic Effects (e.g., Endocrine Disruption mediated)

Organophosphate pesticides, including the parent compound of this compound, fenitrothion, have been associated with immunotoxic effects, some of which can be mediated indirectly through endocrine disruption. researchgate.netnih.gov Endocrine-disrupting chemicals (EDCs) are synthetic or natural compounds that interfere with the endocrine system, leading to harmful effects on organisms. beyondpesticides.org This interference can impact hormone production and regulation, resulting in alterations to homeostasis and impairments in the reproductive, developmental, and immune systems. nih.gov

The immune and endocrine systems are closely interconnected, and chemicals that interfere with the endocrine axis can indirectly affect immune cells and responses. frontiersin.org This occurs through the release of soluble mediators like cytokines and hormones. frontiersin.org Studies have shown that certain pesticides can function as endocrine disruptors by altering the signaling of various hormones, including hypophysial, adrenal, thyroid, and sex hormones. researchgate.netbeyondpesticides.org While direct studies specifically detailing this compound's role in endocrine disruption leading to immunotoxicity are limited in the provided search results, the association of its parent compound and other organophosphates with endocrine disruption suggests a potential indirect pathway for immunomodulation. researchgate.netbeyondpesticides.orgnih.gov

Alterations in Immune Cell Function and Numbers

Exposure to pesticides has been identified as a risk factor for alterations of the immune system. researchgate.net This can occur through various mechanisms, including direct immunotoxicity and changes in the signaling of the cellular immune system. researchgate.net Immune cell function can be assessed through various methods, including measuring the proliferative response to mitogens and antigens and evaluating the levels of specific immune cell populations. avalonhcs.com

Immune cells, such as lymphocytes, neutrophils, and macrophages, play critical roles in the body's defense. plos.orgnih.gov Alterations in the numbers and function of these cells can impact immune competence. plos.orgfrontiersin.org For instance, changes in nutritional status have been shown to impact immune cell metabolism and function, with malnutrition leading to a decrease in immune cell numbers, particularly T cells. frontiersin.org Conversely, conditions like obesity can lead to shifts in macrophage populations and changes in the numbers and function of other innate immune cells in adipose tissue. frontiersin.org

While the provided search results discuss alterations in immune cell function and numbers in the context of pesticide exposure generally and other chemicals, specific detailed research findings directly linking this compound exposure to quantifiable changes in immune cell populations or function are not explicitly provided. However, the broader context of organophosphate immunotoxicity suggests this as a potential area of effect for this compound. researchgate.net

Cellular and Biochemical Toxicology

Oxidative Stress Induction and Antioxidant System Modulation

Oxidative stress is defined as an imbalance between the production of oxidants and antioxidant defenses, which can lead to damage to biological systems. frontiersin.orgscielo.org.co Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are generated through endogenous processes like oxidative phosphorylation and immune defense, as well as from exogenous sources. frontiersin.orgmdpi.com While low levels of ROS and RNS are involved in cellular signaling and immune functions, their overproduction can overwhelm the body's antioxidant capacity, causing oxidative stress and damage to cellular macromolecules like lipids, proteins, and DNA. frontiersin.orgscielo.org.comdpi.com

The human body possesses an integrated antioxidant system comprising enzymatic and nonenzymatic antioxidants that help to combat the harmful effects of ROS and RNS. frontiersin.orgscielo.org.co Primary enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.orgscielo.org.co

Organophosphate pesticides, including the parent compound fenitrothion, have been reported as inducers of oxidative stress due to the generation of free radicals and alterations in antioxidant defense mechanisms. researchgate.netscielo.org.co Studies have shown that exposure to pesticides can lead to decreased levels of antioxidant enzymes like SOD and glutathione reductase (GR). scielo.org.co Significant lipid peroxidation, a marker of oxidative damage, has also been reported following pesticide exposure, accompanied by decreased total plasma antioxidant capacity. scielo.org.co

Although direct studies on this compound's specific effects on oxidative stress and antioxidant systems are not detailed in the provided results, its nature as an organophosphate metabolite strongly suggests its potential to induce oxidative stress and modulate antioxidant defenses, similar to its parent compound and other chemicals in this class. researchgate.netscielo.org.coals-journal.com

Enzyme Activity Alterations (beyond cholinesterases)

Beyond their well-known inhibition of cholinesterase enzymes, organophosphate compounds can affect the activity of other enzymes. epa.govnih.gov For instance, studies on fenitrothion have shown inhibition of aminopyrine (B3395922) demethylase and aniline (B41778) hydroxylase activities in the liver of mice. inchem.org A single oral dose of fenitrothion in rats resulted in a slight decrease in biochemical indices of liver function, including mitochondrial ATPase activity, cytochrome P450 content, aniline hydroxylase activity, and aminopyrine N-demethylase activity. nih.gov The magnitude of these effects was noted to be greater in females than in males. nih.gov

This compound, being the oxon metabolite of fenitrothion, is the more potent inhibitor of cholinesterases. However, the metabolic pathways involving enzymes like cytochrome P450 are relevant to the bioactivation and detoxification of organophosphates. epa.gov Alterations in the activity of these enzymes by this compound or its precursor could have broader implications for the metabolism of other compounds and cellular function. While specific data on this compound's effects on a wide range of enzymes beyond cholinesterases is limited in the provided results, the evidence from studies on fenitrothion and other organophosphates indicates the potential for such alterations. nih.govepa.govinchem.org

Cellular Homeostasis Perturbations

Cellular homeostasis refers to the maintenance of a stable internal environment within cells, crucial for their proper function and survival. researchgate.netepa.gov Disturbances in cellular homeostasis can be induced by pesticides through various mechanisms, including the perturbation of ion channels, enzymes, and receptors. researchgate.net Chronic exposure to pesticides can lead to a disturbance in cellular homeostasis. researchgate.net This can be mediated through primary actions or via pathways beyond the main mechanism of toxicity. researchgate.net

Organ-Specific Toxicity Research

Research into the organ-specific toxicity of this compound, often studied in the context of fenitrothion exposure due to its metabolic conversion, indicates potential adverse effects on several key organ systems, including the hepatic, renal, splenic, and brain tissues researchgate.net.

Hepatic Systemic Effects

Studies have indicated that exposure to fenitrothion, and consequently its metabolite this compound, can lead to hepatic damage. Research in rats exposed to fenitrothion demonstrated impaired hepatic histology, increased levels of hepatic enzymes such as alanine (B10760859) transaminase (ALT), aspartate aminotransferase (AST), gamma-glutamyl transferase (GGT), and alkaline phosphatase (ALP), while reducing levels of total proteins and albumin nih.gov. Furthermore, fenitrothion exposure was associated with increased reactive oxygen species (ROS) and malondialdehyde (MDA) levels in liver tissue, alongside decreased activities of antioxidant enzymes like catalase (CAT), glutathione peroxidase (GPx), superoxide dismutase (SOD), heme-oxygenase-1 (HO-1), and glutathione reductase (GSR) nih.gov. Histopathological analyses have also revealed injuries in hepatic tissue following fenitrothion treatment researchgate.net.

Table 1: Observed Hepatic Effects in Rats Following Fenitrothion Exposure (Representative Findings)

| Parameter | Observation | Source |

| Hepatic Histology | Impaired | nih.gov |

| Alanine Transaminase (ALT) | Increased levels | nih.gov |

| Aspartate Aminotransferase (AST) | Increased levels | nih.gov |

| Gamma-Glutamyl Transferase (GGT) | Increased levels | nih.gov |

| Alkaline Phosphatase (ALP) | Increased levels | nih.gov |

| Total Proteins | Reduced levels | nih.gov |

| Albumin | Reduced levels | nih.gov |

| Reactive Oxygen Species (ROS) | Increased levels | nih.gov |

| Malondialdehyde (MDA) | Increased levels | nih.gov |

| Catalase (CAT) | Decreased activity | nih.gov |

| Glutathione Peroxidase (GPx) | Decreased activity | nih.gov |

| Superoxide Dismutase (SOD) | Decreased activity | nih.gov |

| Heme-Oxygenase-1 (HO-1) | Decreased activity | nih.gov |

| Glutathione Reductase (GSR) | Decreased activity | nih.gov |

Renal Systemic Effects

The kidneys are also identified as potential targets of this compound toxicity, again primarily through studies on fenitrothion. Research in mice fed with fenitrothion-treated seeds showed degenerative changes in the kidney researchgate.net. Histopathological examinations revealed tubular vascular degeneration and lumen dilatation in the kidneys of treated mice compared to control groups researchgate.net. Similar to hepatic effects, fenitrothion treatment in rats led to decreased activities of antioxidant enzymes (SOD, CAT, GST, GPx) and increased MDA levels in kidney tissue researchgate.net. These findings suggest oxidative stress and direct tissue damage contribute to this compound's renal effects.

Table 2: Observed Renal Effects in Mice and Rats Following Fenitrothion Exposure (Representative Findings)

| Species | Observation | Source |

| Mice | Degenerative changes in kidney | researchgate.net |

| Mice | Tubular vascular degeneration | researchgate.net |

| Mice | Lumen dilatation in kidneys | researchgate.net |

| Rats | Decreased antioxidant enzyme activity (SOD, CAT, GST, GPx) | researchgate.net |

| Rats | Increased Malondialdehyde (MDA) levels | researchgate.net |

| Rats | Histopathological injuries in renal tissue | researchgate.net |

Splenic Systemic Effects

The spleen may also be affected by this compound exposure. In a study involving rats fed fenitrothion, a lower relative weight of the spleen was observed in both sexes at higher exposure levels inchem.org. While one study mentioned no histopathological changes in the spleen in examined organs inchem.org, other research indicates that organophosphate compounds, including fenitrothion, can cause DNA damage in spleen tissue researchgate.net. Further research is needed to fully characterize the splenic systemic effects of this compound.

Brain-Specific Effects

This compound is a potent inhibitor of acetylcholinesterase in the brain, which is a primary mechanism of its neurotoxicity nih.govacs.orginchem.org. Studies on fenitrothion exposure in rats and dogs have shown dose-related decreases in brain cholinesterase activity acs.orginchem.org. While plasma cholinesterase inhibition was found to be a more sensitive indicator in some short-term studies, brain activity was significantly decreased at higher exposure levels inchem.org. Research also suggests that organophosphate compounds, including fenitrothion, can cause DNA damage in brain tissue, with the brain being maximally affected by some of these compounds researchgate.net.

Table 3: Observed Brain Effects Following Fenitrothion Exposure (Representative Findings)

| Species | Observation | Source |

| Rats, Dogs | Dose-related decrease in brain cholinesterase activity | acs.orginchem.org |

| Rats | DNA damage in brain tissue | researchgate.net |

Chemical Interactions and Potentiation Studies

The toxicity of this compound can be influenced by its interaction with other chemicals, particularly other organophosphate compounds nih.gov.

Synergistic Toxicological Effects with Other Organophosphates (e.g., Malathion)

Studies have suggested the possibility of potentiation of fenitrothion toxicity by other organophosphate compounds like malathion (B1675926) nih.govinchem.org. One study in rats given fenitrothion and malathion in combination observed a marked increase in this compound levels over time in blood and muscle, in contrast to rats given fenitrothion alone, where this compound concentrations showed a rapid peak and decline inchem.org. Liver this compound concentrations, however, were not notably altered by the combined exposure inchem.org. This increase in the toxic metabolite this compound in critical tissues like blood and muscle when fenitrothion is combined with malathion suggests a potential synergistic interaction, although direct tests for potentiation were not conducted in this specific study inchem.org. The common mode of action of organophosphate pesticides, involving AChE inhibition, means that exposure to multiple organophosphates can lead to additive toxicity, and interactions can result in synergistic or antagonistic effects depending on pharmacokinetic and pharmacodynamic processes epa.govorst.edu.

Antagonistic or Additive Interactions

Studies have investigated the interactions of this compound, often in the context of its parent compound fenitrothion, with other chemicals. Interactions among mixture components can result in responses that differ from those predicted by simple additivity, potentially due to commonalities in pharmacokinetic or pharmacodynamic processes. epa.govepa.gov

Research involving mixtures of organophosphate pesticides has provided insights into potential interactions. For instance, the effect of malathion on the levels of fenitrothion and this compound in rats has been studied. inchem.orgepa.govepa.gov One study indicated that the level of fenitrothion in the liver was decreased in animals receiving both fenitrothion and malathion compared to those receiving only fenitrothion. inchem.org However, the content of fenitrothion in blood and muscle subsequently increased in rats exposed to the combination. inchem.org Notably, this compound levels in the blood and muscle of rats given fenitrothion and malathion in combination increased markedly over time, in contrast to a rapid peak and decline observed in rats given only fenitrothion. inchem.org Liver this compound concentrations were not significantly altered by the combined exposure. inchem.org These findings suggest a potential for potentiation of fenitrothion by malathion, although formal tests for potentiation were not conducted in that specific study. inchem.org

Further research on interactions between pesticide mixtures has shown varied outcomes. In the absence of S-9 fraction (a metabolic activation system), malathion was found to potentiate the anticholinesterase effect of fenitrothion. inchem.orgnih.gov However, when S-9 was added, the interaction between malathion and fenitrothion became antagonistic. inchem.orgnih.gov Mixtures of carbofuran (B1668357) and malathion showed neither synergistic nor antagonistic interactions without S-9, but a synergistic response was observed with S-9. nih.gov Antagonistic interactions were demonstrated for mixtures of fenitrothion and carbofuran, independent of the presence of exogenous S-9. inchem.orgnih.gov In contrast, mixtures of triallate (B1683234) and fenitrothion showed neither antagonistic nor synergistic interactions. nih.gov

These studies highlight the complexity of interactions that can occur in mixtures of chemicals, influencing the metabolic fate and biological effects of compounds like this compound.

Biological Activities Beyond Cholinesterase Inhibition

While primarily recognized for its potent acetylcholinesterase inhibition, this compound has been utilized in research exploring biological activities beyond this primary mechanism. This compound is described as a biomedical agent employed in studies related to inflammation, malignancies, and autoimmune dysfunctions. americanchemicalsuppliers.com

Roles in Inflammation Research

This compound is used as a tool in the study of inflammation. americanchemicalsuppliers.com Broader research on pesticide exposure, including organophosphates, has indicated links to inflammatory processes. Exposure to pesticides has been associated with a pro-inflammatory state, characterized by increases in white blood cells, red blood cells, and red cell distribution width (RDW). researchgate.net An increased red cell width is considered an indicator of longer-term inflammation and oxidative stress related to pesticide exposure. researchgate.net While these findings provide a general context regarding the potential for organophosphates to influence inflammation, specific detailed research on the direct roles or mechanisms of this compound in inflammatory pathways beyond its use as a research agent is not extensively detailed in the available information.

Implications in Malignancy Studies

This compound is also utilized as a biomedical agent in studies investigating malignancies. americanchemicalsuppliers.com Pesticide exposure, encompassing organophosphates, has been identified as a risk factor for various cancer types. researchgate.netresearchgate.net Research exploring the effects of other organophosphate compounds, such as dichlorvos (B1670471) (DDVP), in combination with carcinogens has shown implications in processes relevant to malignancy, including altered lipid metabolism in prostate tissue and increased expression of proteins correlated with lipid capture and distribution in tumor cells. researchgate.net An association between pesticide use and an increased number of cancer cases in specific geographic areas has also been noted. researchgate.net Although this compound is used in malignancy studies, the available information does not provide specific detailed findings on its direct role or mechanisms in the development or progression of cancer, focusing more on its designation as a research agent in this field.

Relevance in Autoimmune Dysfunction Research

This compound is reported to be relevant in research concerning autoimmune dysfunctions, being used as a biomedical agent in this area of study. americanchemicalsuppliers.com General pesticide exposure has been recognized as a potential risk factor for alterations of the immune system. researchgate.net These alterations can occur through various mechanisms, including direct immunotoxicity, disruption of endocrine signaling that influences immune function (indirect immunotoxicity), and changes in cellular immune system signaling leading to oxidative stress. researchgate.net While this broader context suggests a potential link between organophosphate exposure and immune system effects, specific detailed research findings on how this compound directly impacts autoimmune dysfunctions are not elaborated upon in the provided search results, beyond its application as a research tool in this domain.

Environmental Fate and Ecotoxicological Implications

Degradation Pathways in Environmental Compartments

The degradation of fenitrooxone in the environment is influenced by various processes, including photolysis, biodegradation, and abiotic transformations.

Aqueous Photodegradation (e.g., Estuarine, Sea Water)

Aqueous photodegradation is a notable pathway for the transformation of organophosphate pesticides, including the formation and subsequent degradation of their oxon analogs like this compound nih.gov. Studies on fenitrothion (B1672510) have shown that photolysis in estuarine waters produces this compound nih.gov. Research indicates that photodegradation of organophosphorus pesticides can occur in both water and ice, with potentially higher efficiency in ice under certain conditions nih.gov. The presence of oxons in ice following irradiation suggests their formation in cold environments, although further photodegradation of these oxons can also occur, acting as an environmental sink nih.gov. The rate and extent of aqueous photodegradation are influenced by factors such as light intensity and the spectral distribution of light lancs.ac.uk.

Microbial Biodegradation in Soil and Water

Microbial activity plays a role in the degradation of organophosphate pesticides. While much research focuses on the biodegradation of the parent compound fenitrothion and its hydrolysis product, 3-methyl-4-nitrophenol (B363926), the direct microbial degradation pathways of this compound are less extensively documented in the provided literature. Some microorganisms, such as Cunninghamella elegans, have been shown to metabolize fenitrothion to this compound nih.gov. However, one study investigating the metabolism of fenitrothion by Bacillus subtilis did not detect this compound or its metabolites, suggesting that not all microbial pathways for fenitrothion necessarily involve or lead to persistent this compound inchem.org. The rate of degradation in water can be influenced by the microbial community and chemical composition of the water body researchgate.net.

Influence of Environmental Factors on Degradation (e.g., pH, Temperature)

Environmental factors significantly impact the degradation rates of organophosphate pesticides and their transformation products like this compound.

pH: The rate of hydrolysis for fenitrothion is faster at higher pH values fao.org. This suggests that the abiotic degradation of this compound through hydrolysis would also be accelerated in alkaline conditions.

Temperature: Elevated temperatures can promote the thermal degradation of fenitrothion, leading to the formation of this compound who.int. Temperature also affects the rate of microbial degradation processes oup.com.

Light: Light exposure, particularly UV radiation and sunlight, is a primary driver of the photolytic formation of this compound from fenitrothion and can also lead to the further degradation of this compound fao.orgnih.govnih.govlancs.ac.ukwho.intresearchgate.net. The intensity and specific wavelengths of light play a crucial role in the kinetics of photodegradation lancs.ac.uk.

Micro-flora: The presence and activity of microorganisms in soil and water can accelerate the degradation of fenitrothion who.int. While direct data on the influence of micro-flora specifically on this compound degradation is less available, it is plausible that microbial communities capable of degrading organophosphates or their related compounds could also contribute to this compound transformation.

Environmental Persistence Assessments

Assessing the environmental persistence of this compound typically involves determining its half-life in various environmental matrices.

Ecotoxicity Research on Non-Target Organisms

Ecotoxicological studies provide essential data on the potential harm a substance can cause to organisms in the environment. Research on this compound's toxicity to various non-target species helps to evaluate the ecological risks associated with its presence.

Aquatic Invertebrates (e.g., Daphnia, Crayfish)

Aquatic invertebrates, such as Daphnia magna, are commonly used as indicator species in ecotoxicological assessments due to their sensitivity to waterborne contaminants and their ecological importance in aquatic food webs researchgate.net. This compound has been included in benchmark datasets compiled for machine learning in ecotoxicology, which contain empirical acute aquatic toxicity data for Daphnia magna, including EC50 and LC50 values nih.govuniversiteitleiden.nlvegahub.eu. These datasets are derived from sources such as the US EPA ECOTOX Knowledgebase nih.govuniversiteitleiden.nl.

While specific numerical data points for this compound's toxicity to Daphnia magna from these datasets were not directly available in the reviewed literature snippets, their inclusion in such databases indicates that ecotoxicity data for this species exists and is utilized in predictive modeling and risk characterization efforts nih.govuniversiteitleiden.nlvegahub.eu.

Specific ecotoxicity data for other aquatic invertebrates like crayfish concerning this compound were not found in the provided search results.

Available Ecotoxicity Data for Aquatic Invertebrates (Selected)

| Organism | Endpoint | Value | Unit | Source Type |

| Daphnia magna | EC50/LC50 | Data available in referenced datasets | - | Empirical Data (ECOTOX, Benchmark Datasets) nih.govuniversiteitleiden.nlvegahub.eu |

Avian Species (e.g., Birds)

Information specifically detailing ecotoxicity research on avian species exposed to this compound was not found in the provided search results. Ecotoxicity data for birds, such as bobwhite quail, is available for the parent compound, fenitrothion, which is known to be highly toxic to birds nih.goveawag.chmolaid.com. However, direct studies focusing solely on the effects of the this compound metabolite on birds were not identified.

Aquatic Vertebrates (e.g., Fish)

This compound is included in datasets containing empirical acute aquatic toxicity data for fish species nih.govuniversiteitleiden.nl. These datasets, compiled from sources like the US EPA ECOTOX Knowledgebase, include EC50 and LC50 values for various chemicals tested on fish nih.govuniversiteitleiden.nl.

Specific numerical toxicity values for this compound's effects on fish were not explicitly provided in the examined snippets. However, its inclusion in these ecotoxicity databases confirms that relevant data exists and is used in ecotoxicological assessments and predictive modeling for aquatic vertebrates nih.govuniversiteitleiden.nl.

Available Ecotoxicity Data for Aquatic Vertebrates (Selected)

| Organism | Endpoint | Value | Unit | Source Type |

| Fish species | EC50/LC50 | Data available in referenced datasets | - | Empirical Data (ECOTOX, Benchmark Datasets) nih.govuniversiteitleiden.nl |

Algal Species

Ecotoxicity data for algal species exposed to this compound is available in benchmark datasets for ecotoxicology nih.govuniversiteitleiden.nl. These datasets include empirical acute toxicity data, such as EC50 and LC50 values, for species like Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) and Desmodesmus subspicatus nih.govuniversiteitleiden.nl.

Specific numerical toxicity values for this compound's effects on algal growth or other endpoints were not detailed in the provided snippets. Nevertheless, the presence of this compound data in these curated ecotoxicity databases indicates that it has been tested for its effects on algal species nih.govuniversiteitleiden.nl.

Available Ecotoxicity Data for Algal Species (Selected)

| Organism | Endpoint | Value | Unit | Source Type |

| Pseudokirchneriella subcapitata / Selenastrum capricornutum, Desmodesmus subspicatus | EC50/LC50 | Data available in referenced datasets | - | Empirical Data (ECOTOX, Benchmark Datasets) nih.govuniversiteitleiden.nl |

Bioaccumulation and Biomagnification Potential

Information specifically regarding the bioaccumulation and biomagnification potential of this compound in ecological food chains was not found in the provided search results. Studies on the parent compound, fenitrothion, indicate a low potential for bioconcentration, with bioconcentration factor (BF) values reported as ≤ 450 chalmers.se. However, the bioaccumulation characteristics of a metabolite can differ from those of the parent compound, and specific data for this compound would be required for a direct assessment.

Analytical Chemistry and Detection Methodologies for Fenitrooxone

Sample Preparation Techniques for Complex Matrices

Analyzing fenitrooxone in complex matrices such as environmental water, soil, or biological samples requires effective sample preparation to remove interfering substances and concentrate the analyte. Several techniques are employed for this purpose.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solventless or uses minimal solvent sample preparation technique that has been applied to the analysis of pesticides and their metabolites, including those related to this compound, in various matrices like water and urine researchgate.netresearchgate.netgerstelus.com. SPME involves the use of a fiber coated with an extractive phase, which directly adsorbs analytes from the sample matrix gerstelus.comnih.gov. The adsorbed analytes are then desorbed, typically thermally in the injection port of a gas chromatograph or using a solvent for liquid chromatography gerstelus.comnih.gov.

Studies have demonstrated the optimization of SPME methods for the analysis of this compound alongside its parent compound fenitrothion (B1672510) and other metabolites in environmental water samples . Parameters such as exposure time, desorption time, pH, temperature, salt concentration, and desorption mode are investigated to enhance extraction efficiency . SPME coupled with HPLC has shown satisfactory reproducibility for extractions . SPME has also been used in conjunction with GC-MS for the analysis of this compound and other related compounds in matrices like poplar leaves .

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples prior to chromatographic analysis researchgate.netmdpi.comnih.gov. SPE utilizes a solid sorbent material to retain the target analytes while the sample matrix passes through, followed by elution of the analytes with a suitable solvent mdpi.com. This technique is effective in removing matrix interferences and concentrating trace levels of compounds.

SPE has been employed in the analysis of this compound and related compounds in various matrices, including environmental water and biological samples like urine researchgate.netresearchgate.net. Automated SPE methods followed by derivatization and GC-MS quantification have been developed for analyzing organophosphorus pesticide metabolites, which can include compounds related to this compound researchgate.net. SPE is often chosen over traditional liquid-liquid extraction due to its simplicity and effectiveness in sample cleanup mdpi.com. Different SPE sorbents, such as polymeric reversed-phase materials, are used depending on the chemical properties of the analytes and the matrix mdpi.com. Magnetic solid-phase extraction (MSPE), a variation of SPE using magnetic sorbents, has also been explored for the determination of pesticides in environmental water samples nih.gov.

Derivatization Techniques

Derivatization is a process that chemically modifies an analyte to improve its detectability, volatility, or separation characteristics for chromatographic analysis researchgate.netresearchgate.netnih.gov. For compounds like this compound or its related metabolites that may be polar or less volatile, derivatization can be a crucial step before techniques like GC-MS.

While this compound itself may be amenable to direct analysis by GC-MS, some of its related metabolites, such as 3-methyl-4-nitrophenol (B363926) (3M4NP), often require derivatization for effective GC analysis researchgate.netresearchgate.netnih.gov. For instance, derivatization with agents like pentafluorobenzyl bromide or N, O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) has been used for the analysis of organophosphate metabolites in urine and environmental water samples prior to GC-MS researchgate.netresearchgate.net. This step enhances the volatility and improves the chromatographic behavior of the analytes, allowing for more sensitive and accurate detection.

Chromatographic and Spectrometric Quantification Methods

Chromatographic techniques coupled with sensitive detectors are essential for separating this compound from other compounds in a sample and quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including pesticides and their metabolites nih.govresearchgate.netresearchgate.netnih.govfilab.frrestek.com. In GC-MS, the sample is first separated into its individual components by a gas chromatograph, and the separated components are then detected and identified by a mass spectrometer filab.fr.

GC-MS is a common method for the analysis of this compound nih.gov. It allows for the separation of this compound from its parent compound, fenitrothion, and other related substances inchem.org. GC-MS, particularly with selected ion monitoring (SIM) or tandem mass spectrometry (GC-MS/MS), offers high sensitivity and selectivity for trace analysis in complex matrices researchgate.netrestek.comresearchgate.net. Methods involving SPE or SPME followed by GC-MS have been developed for the determination of this compound and other metabolites in environmental and biological samples researchgate.netresearchgate.net. The mass spectrum of this compound provides characteristic ions that aid in its identification nih.gov.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (DAD, Amperometric)

High-Performance Liquid Chromatography (HPLC) is another crucial technique for the analysis of this compound, particularly when the compound or the matrix is less amenable to GC analysis nih.gov. HPLC separates analytes based on their interaction with a stationary phase and a liquid mobile phase. Various detectors can be coupled with HPLC to quantify the separated compounds.

HPLC with diode-array detection (DAD) or amperometric detection has been used for the determination of this compound and related metabolites in environmental water samples . DAD provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment . Amperometric detectors measure the current produced by the electrochemical oxidation or reduction of analytes, offering high sensitivity for electrochemically active compounds . A method using SPME coupled with HPLC-DAD and direct current amperometrical detection (DCAD) has been optimized for the analysis of this compound and its metabolites in water, demonstrating the utility of these detectors for sensitive and selective quantification .

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Orbitrap MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful techniques for the analysis of polar and non-volatile compounds like this compound. researchgate.net The coupling of liquid chromatography, which separates compounds based on their physical and chemical properties, with mass spectrometry, which identifies and quantifies them based on their mass-to-charge ratio, provides high sensitivity and selectivity. researchgate.net

Orbitrap mass analyzers, often coupled with liquid chromatography (LC-Orbitrap MS), offer high-resolution accurate-mass (HRAM) data, providing excellent specificity and the ability to differentiate target analytes from interfering substances in complex samples. thermofisher.comlcms.cz This high resolving power is crucial for reducing false positives and accurately quantifying low-level components. thermofisher.comlcms.cz Orbitrap systems can achieve very high resolution and mass accuracy, enabling confident identification and quantification. thermofisher.comlcms.cz

Studies have utilized LC-MS/MS and UHPLC-Orbitrap MS for the analysis of pesticides and their transformation products, which would include compounds like this compound researchgate.netmdpi.com. These methods often involve sample preparation steps such as solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences before LC-MS analysis. researchgate.net Electrospray ionization (ESI) is a common ionization technique used with LC-MS for organophosphates, often providing higher sensitivity compared to atmospheric pressure chemical ionization (APCI) researchgate.net.

Immunoassays for Environmental and Biological Monitoring (e.g., ELISA)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer an alternative approach for the detection of compounds like this compound, particularly for high-throughput screening of large numbers of samples. nih.gov These methods are based on the specific binding of an antibody to the target analyte. nih.gov

While research specifically detailing ELISA for this compound is less prevalent in the provided sources, immunoassays have been developed for other organophosphate pesticides and their metabolites researchgate.netepa.gov. The principle involves the creation of antibodies that selectively bind to the target molecule. nih.gov ELISA can be configured in various formats (e.g., direct, indirect, competitive) to achieve the desired sensitivity and specificity. nih.gov The development of a successful immunoassay requires the synthesis of appropriate haptens (small molecules that mimic the target analyte) to elicit an immune response and the characterization of the resulting antibodies for their specificity and sensitivity towards the analyte nih.gov. Immunoassays can be used for monitoring in various matrices, including environmental water samples and biological fluids nih.gov.

Advanced Sensor Technologies for Environmental Monitoring (e.g., Optical Fiber Sensors)

Advanced sensor technologies, including optical fiber sensors, are being explored for real-time and in-situ environmental monitoring of various pollutants. anritsu.comofsoptics.comfrontiersin.org These sensors offer advantages such as remote detection, immunity to electromagnetic noise, and the ability to monitor over long distances. anritsu.comofsoptics.com

Optical fiber sensors can work based on different principles, such as changes in light intensity, wavelength, or other optical properties upon interaction with the analyte. anritsu.comfrontiersin.org While the provided search results discuss the application of optical fiber sensors for detecting various parameters like temperature, strain, and certain metal ions or gases, specific applications for this compound are not detailed anritsu.comfrontiersin.orgresearchgate.netreesscientific.comrenkeer.combrewerscience.comhnfosensor.comhbm.com. However, the development of novel fluorescent materials and their immobilization on optical fibers shows promise for the sensitive detection of specific chemical species frontiersin.org. The application of such technologies for this compound would likely involve developing a selective recognition element (e.g., a molecularly imprinted polymer or a specific binding protein) that interacts with this compound and produces a measurable optical signal change in the fiber.

Validation of Analytical Methodologies

Validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose, providing reliable and accurate results. youtube.comeurl-pesticides.eu Key parameters evaluated during method validation include sensitivity, selectivity, accuracy, and precision. youtube.comeurl-pesticides.eu

Sensitivity refers to the ability of a method to detect and quantify the analyte at low concentrations. This is typically expressed by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). atiaquaristik.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. atiaquaristik.com

Reported LODs and LOQs for fenitrothion and its metabolites (which would include this compound) in various matrices using techniques like GC-MS/MS and LC-MS/MS vary depending on the specific method, matrix, and instrumentation used. For instance, a method for detecting fenitrothion and its metabolite 3-methyl-4-nitrophenol in urine by LC-MS reported LODs of 0.76 to 1.52 μg L-1 and LOQs of 2.5 to 5.0 μg L-1 for the analytes researchgate.net. Another study using GC-MS for fenitrothion and 3-methyl-4-nitrophenol in water reported detection limits between 0 and 0.156 μg/L for 3-methyl-4-nitrophenol in river water samples researchgate.net. For fenitrothion and its metabolites in poplar leaves using GC-MS, detection limits ranged between 0.6 and 2.5 μg kg-1 .

Selectivity and specificity refer to the ability of an analytical method to accurately measure the target analyte in the presence of other components in the sample matrix. youtube.com A selective method can distinguish the analyte from other compounds that might interfere with the analysis. youtube.com Specificity is the ability to measure only the target analyte.

Chromatographic separation (LC or GC) is a primary means of achieving selectivity by separating the analyte from potential interferents before detection. researchgate.netresearchgate.net Mass spectrometry adds another layer of selectivity by identifying the analyte based on its unique mass-to-charge ratio and fragmentation pattern (in MS/MS). researchgate.netthermofisher.com High-resolution mass spectrometry, such as Orbitrap MS, further enhances selectivity by providing very accurate mass measurements, allowing for the differentiation of compounds with very similar masses thermofisher.comlcms.cz. Immunoassays rely on the specificity of the antibody-analyte binding interaction nih.gov.

Accuracy refers to how close the measured value is to the true value, while precision refers to the reproducibility of the measurements. mdpi.com These parameters are typically assessed through recovery studies and by evaluating the variability of results (e.g., using relative standard deviation, RSD). eurl-pesticides.eumdpi.com

Recovery studies involve adding a known amount of the analyte to a blank matrix (spiking) and measuring how much is recovered through the analytical procedure. eurl-pesticides.eumdpi.com Acceptable recovery ranges are often defined by regulatory guidelines. mdpi.com Precision is evaluated by performing replicate analyses of the same sample and calculating the variability of the results. eurl-pesticides.eumdpi.com Intra-day precision (repeatability) assesses variability within a single analytical run, while inter-day precision (reproducibility) assesses variability between different runs or different days. researchgate.net

Reported recovery rates for fenitrothion and its metabolites in various studies demonstrate the accuracy of the methods. For example, a method for analyzing fenitrothion and 3-methyl-4-nitrophenol in urine showed relative recoveries of 63 to 118% researchgate.net. A method for fenitrothion and its metabolites in environmental water samples using SPME and HPLC reported satisfactory reproducibility with RSD < 12.5% . For fenitrothion and its metabolites in poplar leaves using GC-MS, isotopic dilution improved repeatability with RSD < 5.1% . A UHPLC-MS/MS method for fenthion (B1672539) and its metabolites in produce reported mean percent recoveries between 70.3% and 118.2% with RSDs below 15.1% mdpi.com.

Method validation is a comprehensive process that involves documenting these performance characteristics to demonstrate that an analytical method is reliable and fit for its intended application. youtube.comeurl-pesticides.eu

Comparative Toxicological Assessments

Comparison with Parent Compound (Fenitrothion) Toxicity and Metabolism

Fenitrothion (B1672510) is a phosphorothioate (B77711) insecticide that acts as a cholinesterase inhibitor after being converted to fenitrooxone in the organism. epa.gov This conversion, known as oxidative desulfuration, is primarily catalyzed by mixed-function oxidases, particularly cytochrome P450 (CYP450) enzymes, mainly located in the liver and intestine. who.intnih.gov

Research indicates that this compound is a more potent inhibitor of AChE compared to its precursor, fenitrothion. acs.org Studies have shown that this compound can inhibit rat and human erythrocyte AChE at significantly lower concentrations than fenitrothion. acs.org For instance, comparable IC₅₀ values for this compound were reported as 0.95 μM for rats and 0.84 μM for humans. acs.org

The metabolism of fenitrothion involves not only activation to this compound but also detoxification pathways. Fenitrothion and this compound can be metabolized through hydrolysis, primarily via esterases like paraoxonase-1 (PON1), which hydrolyzes the oxon form into less toxic metabolites such as 3-methyl-4-nitrophenol (B363926) and dimethylphosphate. who.intnih.govresearchgate.net Dealkylation and glucuronidation may also occur. nih.gov

Comparative metabolism studies in rats have suggested that the lower toxicity of fenitrothion compared to some other organophosphates, like methylparathion, might be attributed to a more rapid decomposition of fenitrothion and this compound in the liver. nih.gov The decomposition of fenitrothion by hepatic microsomes was observed to be accelerated by increasing insecticide concentration. nih.gov While this compound is the active metabolite, it was not detected in the brain of rats after administration of the parent compound, suggesting that the rate of decomposition in the liver might be a more significant factor for the lower toxicity than the penetration rate of the oxon into the brain. nih.gov

However, other studies suggest that detoxification of this compound by rat blood may not be rapid enough to completely prevent its passage from the liver to extrahepatic tissues, indicating that hepatic biotransformation of fenitrothion can result in net activation. nih.gov

Data on the comparative inhibitory potency is crucial for understanding the toxicological profile.

| Compound | IC₅₀ for Rat Erythrocyte AChE Inhibition (μM) | IC₅₀ for Human Erythrocyte AChE Inhibition (μM) |

|---|---|---|

| This compound | 0.95 acs.org | 0.84 acs.org |

| Fenitrothion | Higher than this compound acs.org | Higher than this compound acs.org |

Comparison with Other Organophosphate Oxons and Their Precursors

Organophosphate oxons, including this compound, are generally more potent inhibitors of acetylcholinesterase than their parent phosphorothioate compounds. epa.govfao.org This is because the P=O (oxon) structure is more reactive towards the active site of AChE than the P=S (thion) structure.

Comparisons with other organophosphate oxons highlight variations in potency and metabolic fate. Paraoxon (B1678428), the oxon of parathion, is another well-studied organophosphate oxon and is known to be a very potent cholinesterase inhibitor. wikipedia.org Malaoxon is the oxon of malathion (B1675926). nih.govnih.govuni.lu

The hydrolysis efficiency of PON1 towards different organophosphate oxons varies, as slight structural changes can affect how the oxon interacts with the enzyme's active site. acs.orgresearchgate.net For example, the PON1-catalyzed detoxification of methyl paraoxon was found to be less efficient than that of chlorpyrifos (B1668852) oxon in both rats and humans. acs.org This observation is consistent with a lower PON1 catalytic efficiency towards this compound compared to chlorpyrifos oxon, given the structural similarity between methyl paraoxon and this compound. acs.org

While oxons are more toxic in terms of enzyme inhibition, their persistence in the body can be influenced by their susceptibility to hydrolysis by enzymes like PON1. Oxons generally break down more readily than their parent thions. epa.gov Ultimately, both thions and oxons are hydrolyzed, yielding less toxic metabolites that are then excreted or further transformed. epa.gov

| Compound | Type | Parent Compound | PubChem CID |

| This compound | Organophosphate Oxon | Fenitrothion | 16738 nih.gov |

| Fenitrothion | Organophosphate | N/A | 31200 nih.gov |

| Paraoxon | Organophosphate Oxon | Parathion | 9395 wikipedia.orgnih.gov |

| Malaoxon | Organophosphate Oxon | Malathion | 15415 nih.govnih.gov |

Risk Assessment Methodologies and Theoretical Frameworks

Physiologically Based Kinetic (PBK) Modeling for Toxicokinetics

Physiologically Based Kinetic (PBK) models are mathematical representations that describe the absorption, distribution, metabolism, and excretion (ADME) of a chemical within a biological organism. acs.orgnih.gov These models divide the body into interconnected compartments representing different tissues and organs, linked by blood flow. acs.org By incorporating physiological parameters and chemical-specific properties, PBK models can simulate the time course of chemical concentrations in various tissues and the body as a whole following exposure. acs.org

In the context of fenitrooxone, PBK modeling is a valuable tool for understanding its toxicokinetics, particularly as it is the active metabolite of fenitrothion (B1672510). Studies have utilized PBK models to simulate the concentrations of fenitrothion and its major metabolites, including this compound and 3-methyl-4-nitrophenol (B363926), in different tissues over time in species like rats and humans. acs.org These models are parameterized using data from in silico predictions and in vitro studies, such as those examining the conversion of fenitrothion to this compound by enzymes like CYP450s in liver microsomes. acs.org

Interspecies Extrapolation (e.g., Rat to Human)

Interspecies extrapolation is a critical aspect of risk assessment, involving the process of translating toxicity data obtained from animal studies (like those in rats) to predict potential effects in humans. nih.govnih.gov PBK models facilitate this by allowing for the scaling of physiological and biochemical parameters between species based on allometric principles. nih.gov

For this compound, PBK models developed for both rats and humans can be used to compare the predicted toxicokinetics of fenitrothion and its metabolites across these species. acs.org This comparison helps identify potential differences in how rats and humans process the parent compound and form the active metabolite, which can influence their relative susceptibility. Studies have indicated that humans might be more susceptible than rats to the erythrocyte acetylcholinesterase inhibition induced by acute fenitrothion exposure, partly due to interspecies differences in toxicokinetics and toxicodynamics. acs.org PBK models can help to quantitatively evaluate how factors like metabolism rates and blood flow contribute to these observed differences. nih.gov

Parameter Sensitivity Analysis

Parameter sensitivity analysis is a technique used in modeling to determine which input parameters have the most significant influence on the model's output. mdpi.com In the context of PBK modeling for this compound, this analysis helps identify the parameters (e.g., metabolic rate constants, tissue-blood partition coefficients, organ volumes) that most critically affect the predicted concentrations of this compound in target tissues.

By performing a sensitivity analysis, researchers can understand which physiological or chemical-specific parameters introduce the most uncertainty into the model's predictions and which parameters require more accurate experimental data for model refinement. acs.orgmdpi.com While specific detailed data tables from sensitivity analyses for this compound PBK models were not extensively available in the search results, the principle involves systematically varying input parameters within a defined range and observing the corresponding changes in the model's output (e.g., peak this compound concentration in blood or brain). A study utilizing PBK modeling for fenitrothion and its metabolites in rats and humans mentioned performing a local sensitivity analysis to identify influential parameters on the model output before proceeding with QIVIVE. acs.org

Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) Approaches

Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) is a methodology that aims to predict in vivo toxicological effects in humans or animals based on data obtained from in vitro studies. acs.orgnih.gov This approach is particularly relevant for this compound, as its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an effect that can be measured in vitro using enzyme assays. acs.org

PBK modeling is often integrated with QIVIVE to translate in vitro findings to the in vivo situation. acs.org In this integrated approach, in vitro data on the concentration-dependent inhibition of AChE by this compound (or its parent, fenitrothion, considering this compound as the active species) are combined with PBK model predictions of this compound concentrations in the target tissue (e.g., blood or brain) over time following a given exposure dose. acs.org This allows for the prediction of in vivo dose-response relationships for AChE inhibition directly from in vitro data and toxicokinetic modeling. acs.org This PBK modeling-based QIVIVE approach has been applied to predict erythrocyte AChE inhibition in rats and humans following acute fenitrothion exposure, providing a framework for risk assessment. acs.org

Biomarkers of Exposure and Effect in Biomonitoring Studies

Biomonitoring studies involve measuring the levels of a chemical, its metabolites, or biochemical markers of its effect in biological samples (such as urine or blood) from exposed individuals or populations. These measurements serve as biomarkers of exposure or effect, providing insights into the internal dose and the biological response to the chemical.

For this compound, biomonitoring plays a crucial role in assessing exposure to its parent compound, fenitrothion, and evaluating the resulting biological impact.

Urinary Metabolite Analysis (e.g., 3-methyl-4-nitrophenol)

Measuring specific metabolites of fenitrothion in urine is a common approach for assessing exposure. nih.govresearchgate.netresearchgate.net 3-methyl-4-nitrophenol (MNP) is a major and relatively stable metabolite of fenitrothion, and its concentration in urine is widely used as a biomarker of fenitrothion exposure. nih.govresearchgate.net Analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), have been developed and validated for the sensitive quantification of MNP in urine samples. nih.govresearchgate.netresearchgate.net These methods can measure both free and conjugated forms of the metabolite. nih.gov

Studies have applied urinary MNP analysis in biomonitoring programs for both occupationally exposed individuals (e.g., pesticide sprayers) and the general population to assess exposure levels. nih.govresearchgate.net The sensitivity of these analytical methods allows for the detection of MNP even at low levels of exposure. nih.govresearchgate.net

Data on urinary MNP concentrations can be used in conjunction with toxicokinetic models (including PBK models) to estimate the internal dose of the parent compound or its active metabolite, this compound.

While specific data tables showing urinary MNP levels directly linked to this compound internal dose predictions were not extensively found, research confirms the utility of urinary MNP as a key biomarker for fenitrothion exposure, which in turn is the source of this compound. nih.govresearchgate.netresearchgate.net

Cholinesterase Activity in Blood Components (Plasma, Erythrocyte)

Organophosphate pesticides, including fenitrothion and its oxon metabolite this compound, exert their primary toxic effect by inhibiting cholinesterase enzymes, particularly acetylcholinesterase (AChE), which is crucial for nerve function. acs.orgnih.gov Measuring cholinesterase activity in blood components, such as plasma and erythrocytes (red blood cells), is a widely adopted method for biological monitoring of exposure to organophosphate insecticides and assessing the degree of biological effect. nih.govnih.gov

This compound is a potent inhibitor of AChE. acs.org The level of inhibition of erythrocyte AChE is particularly relevant as this enzyme is considered a critical target for the neurotoxic effects of organophosphates. acs.org Plasma cholinesterase (also known as butyrylcholinesterase or pseudocholinesterase) is also inhibited, but erythrocyte AChE inhibition is generally considered a more reliable indicator of potential neurotoxicity.

Biomonitoring studies often involve collecting blood samples to measure the activity of both plasma and erythrocyte cholinesterases. A significant decrease in the activity of these enzymes compared to baseline levels or a reference population indicates exposure to an anticholinesterase agent like this compound.

Research on fenitrothion exposure in human volunteers has included the measurement of plasma and red blood cell cholinesterase activities to assess the biological impact. nih.govnih.gov While some studies on fenitrothion exposure did not observe a significant change in plasma or red blood cell cholinesterase activity at certain dosage levels, the measurement of these enzymes remains a standard biomarker for monitoring the effect of organophosphate exposure. nih.govnih.gov

Interactive Data Table: Urinary 3-methyl-4-nitrophenol (MNP) Detection Limits

| Method | Analyte | Limit of Detection (LOD) | Unit | Source |

| GC-MS | MNP | 0.3 | μg/L | nih.gov |

| GC-MS | PNP | 0.5 | μg/L | nih.gov |

| HPLC | MNP | 0.87 | μg/mL | |

| LC-MS | MNP | 0.25-0.75 | μg/mL | researchgate.net |

Note: PNP (p-nitrophenol) is a metabolite of parathion, included in one study alongside MNP analysis.

Interactive Data Table: Acute Toxicity of this compound (Oral LD50)

| Animal | Route | LD50 (mg/kg bw) | Source |

| Dog | oral | min. lethal dose = 68.1 | inchem.org |

| Ringneck pheasant | oral | 10.6 | inchem.org |

| Mallard duck | oral | 12.5 | inchem.org |

This compound: Cumulative Risk Assessment Frameworks

Cumulative risk assessment is a scientific process used to evaluate the potential for adverse health effects from combined exposures to multiple chemicals and other stressors. This approach is particularly relevant for groups of chemicals that share a common mechanism of toxicity, where the combined effect of exposure to individual substances may be additive or even synergistic. This compound, as a chemical compound, is primarily considered within the context of cumulative risk assessment due to its relationship with the organophosphate (OP) class of pesticides.